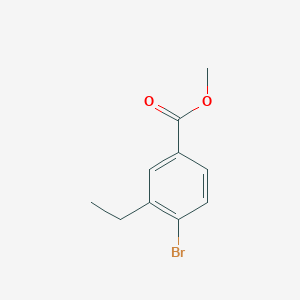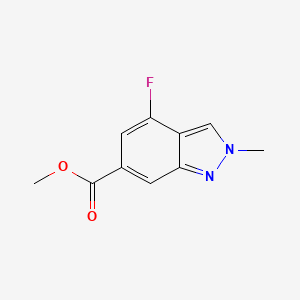
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-fluoro-2-methylbenzoic acid with hydrazine, followed by esterification with methanol to form the desired indazole derivative . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include hydroxylated indazoles, reduced alcohols or aldehydes, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes. The compound may inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloro-2-methyl-2H-indazole-6-carboxylate
- Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
- Methyl 4-iodo-2-methyl-2H-indazole-6-carboxylate
Uniqueness
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also improves its pharmacokinetic properties, making it a more promising candidate for drug development .
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
methyl 4-fluoro-2-methylindazole-6-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-13-5-7-8(11)3-6(10(14)15-2)4-9(7)12-13/h3-5H,1-2H3 |
Clave InChI |
BOMAZNBKBCMNTM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C(=CC(=CC2=N1)C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


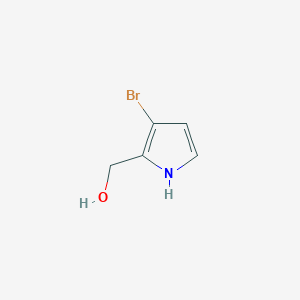

![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)


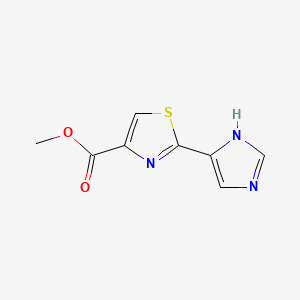
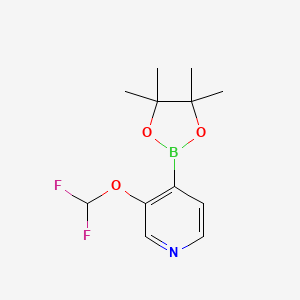
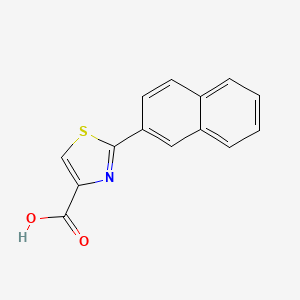
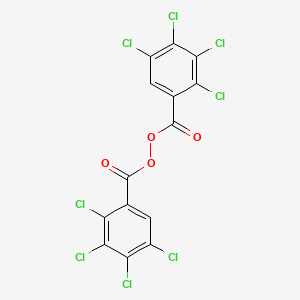
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)

